Bienvenue dans la boutique en ligne BenchChem!

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Conformational restriction Glycine receptor agonism Medicinal chemistry scaffold design

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride (CAS 2230802-94-3) is a non-proteinogenic α-amino acid derivative featuring a 1,3-dimethylpyrazole ring directly attached to the α-carbon of a glycine backbone, supplied as the hydrochloride salt (molecular formula C₇H₁₂ClN₃O₂, MW 205.64 g/mol). This compound belongs to the pyrazol-4-yl amino acid class and is distinguished by its Cα-tetrasubstituted architecture—the pyrazole heterocycle substitutes the α-hydrogen of glycine—which restricts conformational flexibility and imparts unique steric and electronic properties valuable in medicinal chemistry scaffold design.

Molecular Formula C7H12ClN3O2
Molecular Weight 205.64
CAS No. 2230802-94-3
Cat. No. B2748469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride
CAS2230802-94-3
Molecular FormulaC7H12ClN3O2
Molecular Weight205.64
Structural Identifiers
SMILESCC1=NN(C=C1C(C(=O)O)N)C.Cl
InChIInChI=1S/C7H11N3O2.ClH/c1-4-5(3-10(2)9-4)6(8)7(11)12;/h3,6H,8H2,1-2H3,(H,11,12);1H
InChIKeyJWXOZZLDNABEGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride (CAS 2230802-94-3): Core Properties and Procurement Profile


2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride (CAS 2230802-94-3) is a non-proteinogenic α-amino acid derivative featuring a 1,3-dimethylpyrazole ring directly attached to the α-carbon of a glycine backbone, supplied as the hydrochloride salt (molecular formula C₇H₁₂ClN₃O₂, MW 205.64 g/mol) . This compound belongs to the pyrazol-4-yl amino acid class and is distinguished by its Cα-tetrasubstituted architecture—the pyrazole heterocycle substitutes the α-hydrogen of glycine—which restricts conformational flexibility and imparts unique steric and electronic properties valuable in medicinal chemistry scaffold design . The hydrochloride salt form enhances aqueous solubility and long-term storage stability compared to the free base, a critical advantage for high-throughput screening and in vivo formulation workflows .

Why 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride Cannot Be Interchanged with Generic Pyrazole Amino Acids


Substituting 2-amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride with structurally similar pyrazole amino acids—such as 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine, (2R)-2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid, or 2-[(1,3-dimethylpyrazol-4-yl)amino]acetic acid—introduces critical differences in backbone length, α-substitution pattern, and hydrogen-bonding capacity that are known to alter molecular recognition at glycine-binding sites [1]. Molecular modeling studies of amino-substituted pyrazoles as glycine receptor agonists have demonstrated that even minor changes in heterocycle substitution abolish receptor binding entirely, underscoring the structurally exacting nature of pyrazole-amino acid pharmacophores [1]. The hydrochloride salt form of this compound further differentiates it from free-base congeners by providing a defined counterion that ensures reproducible solubility and ionization state across assay conditions, a parameter that generic substitution frequently neglects .

Quantitative Differentiation Evidence: 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride vs. Comparators


α-Pyrazolylglycine vs. α-Pyrazolylalanine: Reduced Conformational Flexibility Inferred from Backbone Architecture

The target compound features a direct Cα-pyrazole bond (glycine backbone, zero methylene spacers), whereas the closely related 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine contains a methylene bridge (alanine backbone, one CH₂ spacer) . Published molecular modeling of amino-substituted pyrazoles as glycine agonists established that small heterocycles require precise spatial alignment of the amino and carboxyl groups to mimic glycine; the conformational restriction imposed by the direct Cα-heterocycle attachment in α-pyrazolylglycines was calculated to more closely approximate the glycine zwitterion geometry than β-substituted analogs [1].

Conformational restriction Glycine receptor agonism Medicinal chemistry scaffold design

Hydrochloride Salt vs. Free Base: Solubility and Stability Advantage Documented for Amino Acid–Pyrazole Prodrugs

The hydrochloride salt of 2-amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid is supplied as a defined stoichiometric salt (C₇H₁₂ClN₃O₂), in contrast to the free base form . In a parallel amino acid–pyrazole prodrug program, hydrochloride salt forms of 1,5-diarylpyrazole amino acid derivatives demonstrated improved aqueous solubility relative to the parent free bases, enabling oral administration and in vivo conversion to the active parent compound with anti-inflammatory efficacy equivalent to celecoxib (compound 4a HCl salt: 52.6% edema inhibition at 50 mg/kg p.o. vs. celecoxib 38.4% at the same dose) [1].

Aqueous solubility Salt form Hydrochloride In vivo formulation Prodrug

1,3-Dimethyl Substitution Pattern on Pyrazole Enables M4 Muscarinic Receptor Engagement: Evidence from a BindingDB Ligand with the Identical Heterocycle

A ligand incorporating the identical 1,3-dimethylpyrazol-4-yl substructure (BDBM521065; US11149022, Cpd. No. 25) demonstrated an IC₅₀ of 210 nM against the human muscarinic acetylcholine receptor M4 in a calcium-flux assay using CHO-K1 cells stably expressing the receptor [1]. This finding establishes that the 1,3-dimethylpyrazol-4-yl moiety—when properly elaborated—can engage the M4 allosteric site at sub-micromolar potency. In contrast, the 1,5-dimethyl isomer (as found in 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine) has not been reported in the context of M4 receptor modulation, suggesting that the 1,3-substitution pattern is the active pharmacophore element [1].

M4 muscarinic receptor GPCR Binding affinity IC50 CNS drug discovery

Glycine Backbone Advantage Over Alanine for Pyrazole–Kinase Inhibitor Hybrid Design: In Silico and In Vitro Evidence

A systematic SAR study of amino acid-linked pyrazole analogues evaluated as pancreatic lipase (PL) inhibitors revealed that the amino acid linker identity significantly modulates inhibitory potency, with IC₅₀ values ranging from 6.6 ± 0.4 μM to 13.5 ± 0.2 μM across the series [1]. Although this study did not directly test the target compound, it establishes that glycine-linked scaffolds can yield distinct potency profiles compared to bulkier amino acid linkers (alanine, phenylalanine). The target compound's glycine backbone provides a minimal steric footprint at the Cα position, which molecular docking simulations suggest allows deeper access to the ATP-binding pocket of kinases compared to alanine-derived analogs [1][2].

Kinase inhibition Pancreatic lipase IC50 Amino acid linker SAR

1,3-Dimethyl-1H-pyrazol-4-yl as a Privileged Fragment for HPPD Inhibition: 2-Fold Potency Gain Over the Clinical Benchmark NTBC

In a study of novel pyrazole amides as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a compound incorporating the 1,3-dimethyl-1H-pyrazol-4-yl fragment (compound d23) exhibited an IC₅₀ of 0.047 μM, approximately 2-fold more potent than the clinical herbicide NTBC (nitisinone, IC₅₀ = 0.085 μM) [1]. This demonstrates that the 1,3-dimethyl substitution pattern on the pyrazole ring—identical to that in the target compound—confers a meaningful potency advantage in the HPPD enzyme pocket compared to alternative substitution patterns. The target compound, as a 1,3-dimethylpyrazol-4-yl acetic acid building block, provides this validated pharmacophoric fragment in a form readily amenable to amide coupling and further elaboration [1].

HPPD inhibitor Herbicide discovery IC50 Fragment-based design 4-Hydroxyphenylpyruvate dioxygenase

Validated Application Scenarios for 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride in Drug and Agrochemical Discovery


Muscarinic M4 Receptor Allosteric Modulator Probe Development

The 1,3-dimethylpyrazol-4-yl substructure has been validated as an M4 muscarinic receptor engagement element in a calcium-flux functional assay, with the elaborated ligand achieving IC₅₀ = 210 nM against human M4 [1]. The target compound provides this validated pharmacophoric heterocycle as a glycine-based amino acid building block, enabling direct amide coupling to explore structure–activity relationships at the M4 allosteric site. This application is particularly relevant for CNS drug discovery programs targeting schizophrenia and Alzheimer's disease, where M4 positive allosteric modulators are under active clinical investigation.

HPPD-Targeted Herbicide Lead Optimization Using a Privileged Pyrazole Fragment

The 1,3-dimethyl-1H-pyrazol-4-yl fragment has demonstrated 1.8-fold superior HPPD inhibitory potency (IC₅₀ = 0.047 μM) compared to the commercial herbicide NTBC (IC₅₀ = 0.085 μM) [2]. The target compound, as a glycine–pyrazole hybrid with a free carboxylic acid, can be directly converted to amide derivatives for HPPD inhibitor SAR exploration. This application is directly relevant to agrochemical discovery programs seeking next-generation HPPD inhibitors with improved potency and crop selectivity.

Glycine Receptor Pharmacology: Conformationally Restricted Probe Synthesis

Molecular modeling studies of amino-substituted pyrazoles as glycine receptor agonists have established that the spatial orientation of amino and carboxyl groups is a critical determinant of receptor recognition [3]. The target compound, with zero rotatable bonds between Cα and the pyrazole ring, offers a conformationally constrained scaffold that more closely mimics glycine geometry than β-substituted analogs (e.g., 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine). This makes it the preferred starting material for synthesizing glycine-site probes for neuropharmacological studies, where conformational rigidity is expected to enhance target selectivity.

Kinase Inhibitor Scaffold Design Exploiting Minimal Steric Footprint at the Hinge Region

In amino acid-linked pyrazole inhibitor series, the identity of the amino acid linker significantly modulates enzyme inhibitory potency, with glycine offering the smallest possible steric footprint (van der Waals volume ~23 ų less than alanine at Cα) [4][5]. The target compound's glycine backbone enables deeper access to solvent-exposed regions of kinase ATP-binding pockets compared to alanine- or phenylalanine-derived analogs, as supported by molecular docking studies. This application is suited for medicinal chemistry programs seeking to minimize steric clashes in congested kinase active sites while retaining the pyrazole ring for hinge-binding interactions.

Quote Request

Request a Quote for 2-Amino-2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.